molecular formula C₂₂H₂₆O₁₂ B1148220 Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside CAS No. 23598-07-4

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

Katalognummer B1148220
CAS-Nummer: 23598-07-4
Molekulargewicht: 482.43
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . It is found in the seed pods of Vanilla planifola . The molecular formula of this compound is C22H26O12 and it has a molecular weight of 482.43 .


Synthesis Analysis

The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves the use of a protected intermediate in the synthesis of glucosylated precursor of Vanillin . This compound is used as a biochemical for proteomics research .


Molecular Structure Analysis

The IUPAC name of this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate . The InChI Key is RCOAJUUVGFLXIR-QMCAAQAGSA-N .


Chemical Reactions Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . The reaction sequence in Method E proved equally efficient both with and without isolation of bromide 20 .


Physical And Chemical Properties Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is an off-white solid . It is soluble in Chloroform and Ethyl Acetate .

Wissenschaftliche Forschungsanwendungen

Food Industry

Vanillin is a highly regarded flavor compound that has earned widespread recognition for its natural and aromatic qualities . It finds extensive use in food preservation and food packaging . The preservative properties of vanillin provide a profound understanding of its crucial role in the culinary and food science sectors .

Biological Synthesis

Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .

Antioxidant Properties

Vanillin is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays . It operates by self-dimerization contributing to high reaction stoichiometry .

Anti-inflammatory and Antimicrobial Agent

Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .

Catalyst in Chemical Reactions

Vanillin can be catalytically hydrogenated to produce 4-methylguaiacol, a complete hydrogenation product . A single product with a good yield was achieved by the moderate conditions, offering a potential route for the catalytic hydrogenation of biomass platform compounds .

Biomass Feedstocks

Vanillin, a key ingredient in pyrolysis oil made from lignin fractions, is a promising biomass platform chemical produced by thermally catalyzing the depolymerization of lignin biomass . The three types of oxygen-containing functional groups found in this species – hydroxyl, ether, and aldehyde groups – can be hydrogenated selectively to produce vanillyl alcohol (VA) and 2-methoxy-4-methylphenol (MMP) .

Pharmaceutical Intermediates and Spices

MMP, which can be produced from vanillin, is currently used extensively in the production of pharmaceutical intermediates and spices .

Biofuel

MMP, which can be produced from vanillin, has the potential to be a future biofuel .

Wirkmechanismus

Target of Action

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a potential precursor for glucovanillin . Glucovanillin is a glucosylated precursor of vanillin, which is found in the seed pods of Vanilla planifolia . The primary targets of this compound are the enzymes involved in cell wall degradation and glucovanillin hydrolysis .

Mode of Action

The compound interacts with its targets, the enzymes involved in cell wall degradation and glucovanillin hydrolysis, to transform glucovanillin into vanillin . This transformation process involves a series of biochemical reactions that result in the release of vanillin, a primary component of the natural vanilla flavor .

Biochemical Pathways

The biochemical pathway affected by this compound is the glucovanillin to vanillin transformation pathway. This pathway involves a combination of enzyme activities, including those involved in cell wall degradation and glucovanillin hydrolysis . The downstream effects of this pathway include the production of vanillin, which contributes to the characteristic flavor of vanilla .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (48244) and solubility in various solvents .

Result of Action

The result of the compound’s action is the transformation of glucovanillin into vanillin . This transformation contributes to the production of the natural vanilla flavor, which is widely used in the food and beverage industry .

Eigenschaften

CAS-Nummer

23598-07-4

Produktname

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

Molekularformel

C₂₂H₂₆O₁₂

Molekulargewicht

482.43

Herkunft des Produkts

United States

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